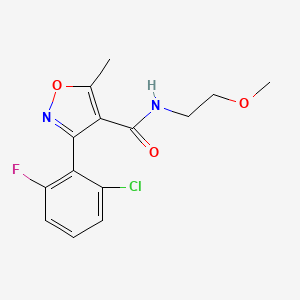
N-isopropyl-2-phenoxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-2-phenoxybutanamide, also known as IPPB, is a chemical compound that has been widely used in scientific research as a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). This compound has been shown to have significant effects on lipid metabolism, glucose homeostasis, and inflammation, making it a promising candidate for the development of new drugs for the treatment of metabolic disorders.
Mecanismo De Acción
N-isopropyl-2-phenoxybutanamide exerts its effects on the body by binding to and activating PPARδ, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by N-isopropyl-2-phenoxybutanamide leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity, resulting in improved metabolic function.
Biochemical and Physiological Effects:
Studies have shown that N-isopropyl-2-phenoxybutanamide can improve lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and decreasing the expression of genes involved in lipogenesis. It can also improve glucose homeostasis by increasing glucose uptake and insulin sensitivity. Additionally, N-isopropyl-2-phenoxybutanamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-isopropyl-2-phenoxybutanamide is its selectivity for PPARδ, which makes it a useful tool for studying the role of this receptor in metabolic regulation. However, N-isopropyl-2-phenoxybutanamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate dosage and administration of N-isopropyl-2-phenoxybutanamide in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-isopropyl-2-phenoxybutanamide and its potential therapeutic applications. One area of research is the development of new drugs based on the structure of N-isopropyl-2-phenoxybutanamide that can activate PPARδ with greater potency and selectivity. Another area of research is the investigation of the effects of N-isopropyl-2-phenoxybutanamide on other physiological systems, such as the cardiovascular system and the central nervous system. Additionally, the potential use of N-isopropyl-2-phenoxybutanamide as a tool for studying the role of PPARδ in aging and longevity is an area of growing interest.
Métodos De Síntesis
The synthesis of N-isopropyl-2-phenoxybutanamide involves the reaction of 2-phenoxybutanoic acid with isopropylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography or recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
N-isopropyl-2-phenoxybutanamide has been extensively studied in various scientific fields, including pharmacology, biochemistry, and physiology. Several studies have shown that N-isopropyl-2-phenoxybutanamide can activate PPARδ, leading to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity. This makes N-isopropyl-2-phenoxybutanamide a potential therapeutic agent for the treatment of metabolic disorders such as type 2 diabetes and obesity.
Propiedades
IUPAC Name |
2-phenoxy-N-propan-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-12(13(15)14-10(2)3)16-11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMMSFFNQKWFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C)OC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(propan-2-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(cyanomethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B4957457.png)

![5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4957464.png)
![propyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}benzoate](/img/structure/B4957467.png)
![3-nitro-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4957488.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4957504.png)

![methyl 2-({N-(2,5-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4957525.png)
![allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4957531.png)
![4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4957532.png)
![1-(2-chlorobenzyl)-N-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4957533.png)
